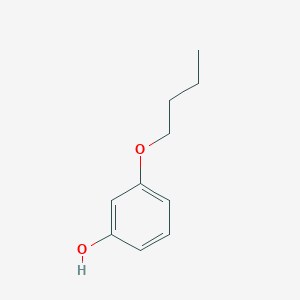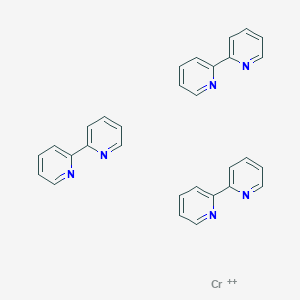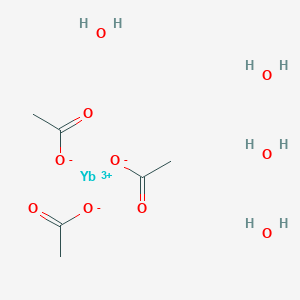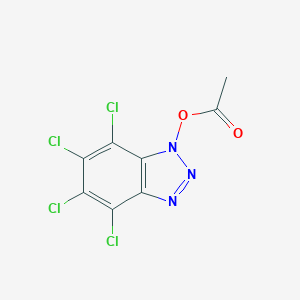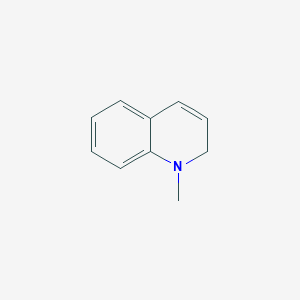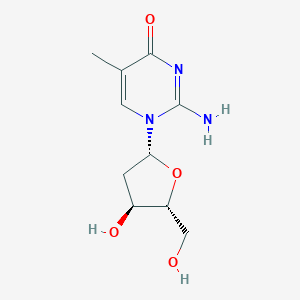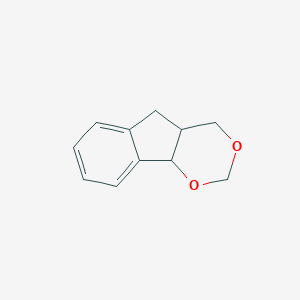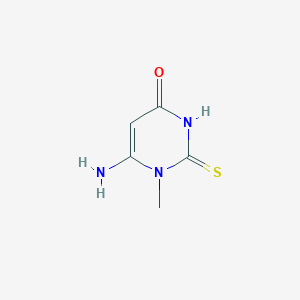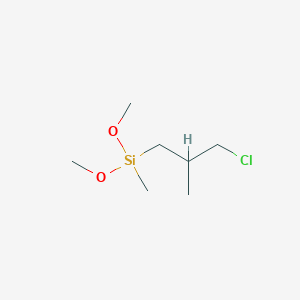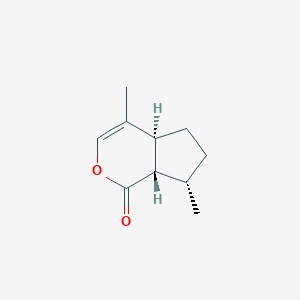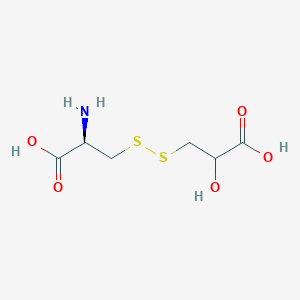
3-Mercaptolactate-cysteine disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercaptolactate-cysteine disulfide (MCD) is a disulfide compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, biotechnology, and medicine. MCD is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and other biological processes.
Wissenschaftliche Forschungsanwendungen
1. Biochemical and Metabolic Studies
3-Mercaptolactate-cysteine disulfide has been a subject of interest in various biochemical and metabolic studies. Its discovery was initially linked to a case of a mentally retarded patient, shedding light on its potential implications in metabolic disorders (Crawhall et al., 1968). Studies have explored its formation in the transamination pathway of cysteine metabolism, highlighting its relevance in understanding biochemical pathways in higher animals (Sörbo, 1987).
2. Genetic and Inherited Disorders
Research has indicated a possible link between 3-mercaptolactate-cysteine disulfide and genetic disorders. One such condition, known as mercaptolactate-cysteine disulfiduria, involves the excretion of this compound and has been associated with intellectual disability and other abnormalities. The disorder is believed to be linked to deficiencies in certain enzymes like mercaptopyruvate sulfur transferase (Crawhall, 1985).
3. Pathophysiological Role
The pathophysiological role of 3-mercaptolactate-cysteine disulfide is also being explored, particularly in relation to mental retardation and behavioral abnormalities. Animal models, such as knockout mice lacking specific enzymes involved in its metabolism, have provided insights into its possible effects on behavior and neural function (Nagahara et al., 2013).
4. Analytical Methodologies
Various analytical methods have been developed for the determination of 3-mercaptolactate-cysteine disulfide in biological samples. These methodologies are crucial for diagnosing conditions like mercaptolactate-cysteine disulfiduria and for understanding the compound's metabolism (Hannestad & Sörbo, 1979).
5. Implications in Antioxidant Research
The compound's involvement in redox regulation and its potential role as an antioxidant has been a subject of study. Its interaction with enzymes like 3-mercaptopyruvate sulfurtransferase, which plays a crucial role in cellular redox homeostasis, underscores its significance in oxidative stress research (Nagahara et al., 2015).
Eigenschaften
CAS-Nummer |
18841-42-4 |
|---|---|
Produktname |
3-Mercaptolactate-cysteine disulfide |
Molekularformel |
C6H11NO5S2 |
Molekulargewicht |
241.3 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H11NO5S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |
InChI-Schlüssel |
MAFDYIDMXCXBRB-WUCPZUCCSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)SSCC(C(=O)O)O |
SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)O |
Kanonische SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)O |
Andere CAS-Nummern |
18841-42-4 |
Physikalische Beschreibung |
Solid |
Synonyme |
3-mercaptolactate-cysteine disulfide beta-mercaptolactate cysteine disulfide HCETC S-(2-hydroxy-2-carboxyethylthio)cysteine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



